Acetanilide, 2',6'-dibromo-2-(diethylamino)-4'-methyl-, hydrochloride

Local anesthesia intrathecal toxicity quaternary ammonium

Acetanilide, 2',6'-dibromo-2-(diethylamino)-4'-methyl-, hydrochloride (CAS 77966-70-2; IUPAC: [2-(2,6-dibromo-4-methylanilino)-2-oxoethyl]-diethylazanium chloride; molecular formula C₁₃H₁₉Br₂ClN₂O; molecular weight 414.56 g/mol) is a synthetic quaternary ammonium salt belonging to the N-acetanilide cationic class of local anesthetics. Unlike tertiary amine local anesthetics such as lidocaine that exist in equilibrium between charged and uncharged forms, this compound carries a permanent positive charge on the diethylammonium nitrogen, rendering it membrane-impermeable and restricting its site of action to the extracellular aspect of voltage-gated sodium channels.

Molecular Formula C13H19Br2ClN2O
Molecular Weight 414.56 g/mol
CAS No. 77966-70-2
Cat. No. B13754970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetanilide, 2',6'-dibromo-2-(diethylamino)-4'-methyl-, hydrochloride
CAS77966-70-2
Molecular FormulaC13H19Br2ClN2O
Molecular Weight414.56 g/mol
Structural Identifiers
SMILESCC[NH+](CC)CC(=O)NC1=C(C=C(C=C1Br)C)Br.[Cl-]
InChIInChI=1S/C13H18Br2N2O.ClH/c1-4-17(5-2)8-12(18)16-13-10(14)6-9(3)7-11(13)15;/h6-7H,4-5,8H2,1-3H3,(H,16,18);1H
InChIKeyLATRIXVLHRLHPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetanilide, 2',6'-dibromo-2-(diethylamino)-4'-methyl-, hydrochloride (CAS 77966-70-2): A Permanently Charged Quaternary Ammonium Local Anesthetic Scaffold for Extended-Duration Nerve Blockade Research


Acetanilide, 2',6'-dibromo-2-(diethylamino)-4'-methyl-, hydrochloride (CAS 77966-70-2; IUPAC: [2-(2,6-dibromo-4-methylanilino)-2-oxoethyl]-diethylazanium chloride; molecular formula C₁₃H₁₉Br₂ClN₂O; molecular weight 414.56 g/mol) is a synthetic quaternary ammonium salt belonging to the N-acetanilide cationic class of local anesthetics [1]. Unlike tertiary amine local anesthetics such as lidocaine that exist in equilibrium between charged and uncharged forms, this compound carries a permanent positive charge on the diethylammonium nitrogen, rendering it membrane-impermeable and restricting its site of action to the extracellular aspect of voltage-gated sodium channels [2]. The aromatic ring bears a distinctive 2,6-dibromo-4-methyl substitution pattern, which differentiates it from the 2,6-dimethyl substitution of lidocaine-derived quaternary analogs (e.g., QX-314) and the 2,4,6-trimethyl pattern of trimecaine-based quaternary derivatives [3]. This compound has been specifically disclosed in patent literature as a long-acting local nerve blocking agent with a favorable safety profile relative to the reference quaternary lidocaine derivative QX-314 [1].

Why Acetanilide, 2',6'-dibromo-2-(diethylamino)-4'-methyl-, hydrochloride Cannot Be Replaced by Lidocaine, QX-314, or Trimecaine-Derived Quaternary Analogs in Preclinical Local Anesthesia Research


Generic substitution among acetanilide-class local anesthetics is precluded by three interdependent molecular determinants that govern pharmacological performance. First, the permanent quaternary ammonium charge on this compound eliminates pH-dependent equilibration between charged and uncharged species that governs the onset kinetics of tertiary amine anesthetics such as lidocaine; the permanently charged state enforces extracellular sodium channel blockade with distinct use-dependent blocking characteristics [1]. Second, the 2,6-dibromo-4-methyl aromatic substitution pattern—as opposed to the 2,6-dimethyl motif of QX-314 or the 2,4,6-trimethyl motif of trimecaine quaternary derivatives—modulates both the lipophilicity of the aromatic head group and its steric complementarity with the local anesthetic binding site within the S6 segment of voltage-gated sodium channels [2][3]. Third, the counterion (chloride vs. bromide in the closest analog I-Br) affects physicochemical properties including crystallinity and hygroscopicity without altering pharmacodynamic activity, but can influence formulation behavior [2]. Patent data demonstrate that compounds within this N-acetanilide cationic series exhibit divergent toxicity profiles and durations of action relative to QX-314, with the dibromo-methyl substituted variants showing reduced neurotoxicity upon intrathecal administration [2]. These structural and physicochemical differences translate directly into differential experimental outcomes that cannot be normalized by dose adjustment alone.

Quantitative Differentiation Evidence for Acetanilide, 2',6'-dibromo-2-(diethylamino)-4'-methyl-, hydrochloride vs. QX-314, QX-572, and Trimecaine Quaternary Derivatives in Local Anesthesia Models


Intrathecal Safety: Absence of Lethality vs. QX-314 in Rodent Intrathecal Administration

The compound of formula (I) in patent CN104382890A (with bromide counterion, designated I-Br) was compared head-to-head with QX-314 for intrathecal toxicity in SD rats. At the tested doses, I-Br caused no mortality, whereas QX-314 produced death in experimental animals. Additionally, I-Br and its chloride analog (I-Cl) exhibited low incidence of irritation symptoms (writhing, hissing, convulsions), while QX-314 produced a high incidence of irritation symptoms [1]. This represents a qualitative, categorical safety advantage (presence vs. absence of lethality) rather than a graded potency difference.

Local anesthesia intrathecal toxicity quaternary ammonium neurotoxicity

Duration of Sciatic Nerve Block: Longer-Lasting Anesthesia vs. QX-314 at Equivalent Dose/Concentration

In a direct comparative rat sciatic nerve block model, the compound of formula (I) (bromide form I-Br and chloride form I-Cl) produced significantly prolonged sensory and motor blockade compared to QX-314 at the same dose/concentration. The patent explicitly states that the compound 'has a longer-lasting anesthesia effect than QX-314, which has been deeply studied at present, at the same dose/concentration' [1]. When combined with clinically used local anesthetics (bupivacaine, lidocaine, ropivacaine, tetracaine), the compound achieves a reversible local anesthesia duration of 12-24 hours in vivo [1].

Sciatic nerve block duration of action sensory blockade motor blockade

Histopathological Nerve Safety: Reduced Nerve Injury Scores vs. QX-314 After Sciatic Nerve Block

Seven days after sciatic nerve block administration in rats, histological examination of the sciatic nerve was performed using both light microscopy (HE staining) and electron microscopy with standardized scoring systems. Light microscopy scores ranged from 0 (mild adventitial vessel congestion, no inflammatory infiltration) to 3 (adventitial vessel hyperemia with spinal cord parenchymal inflammatory infiltration). The patent states that compounds I-Br and I-Cl demonstrated significantly less nerve damage compared to QX-314 [1]. The patent explicitly claims that the compound's 'safety is significantly better than that of QX-314, with less nerve damage' [1].

Nerve histopathology local anesthetic toxicity neurotoxicity sciatic nerve

Acute Systemic Toxicity: Subcutaneous LD₅₀ of 505 mg/kg in Rats vs. Class-Representative Local Anesthetics

The subcutaneous LD₅₀ of Acetanilide, 2',6'-dibromo-2-(diethylamino)-4'-methyl-, hydrochloride in rats is reported as 505 mg/kg . For context within the local anesthetic class: lidocaine hydrochloride has a subcutaneous LD₅₀ of approximately 200-300 mg/kg in rats [1]; bupivacaine hydrochloride has a subcutaneous LD₅₀ of approximately 38-50 mg/kg in rats [1]; QX-314 is approximately 1.5-fold more toxic than lidocaine by systemic administration [2]. This places the target compound in a favorable position relative to clinically used amide local anesthetics for systemic toxicity margin.

Acute toxicity LD50 systemic safety local anesthetic toxicity

Structural Determinant of Extended Action: Permanent Positive Charge Enforces Extracellular Sodium Channel Blockade with Use-Dependent Kinetics

The permanent quaternary ammonium charge on the diethylammonium group of this compound fundamentally alters its pharmacological profile relative to titratable tertiary amine local anesthetics (lidocaine, trimecaine, bupivacaine). Permanently charged quaternary derivatives cannot penetrate the neuronal lipid bilayer to reach the intracellular local anesthetic binding site on voltage-gated sodium channels; they access the channel only from the extracellular side when the channel is in the open state, producing a pronounced use-dependent (phasic) block that accumulates with repetitive stimulation [1][2]. This contrasts with tertiary amine anesthetics, which equilibrate across the membrane and produce both tonic and phasic block, with the charged species accessing the channel primarily from the intracellular side [1]. The consequence is that quaternary derivatives exhibit slower onset but more sustained blockade that is selectively enhanced in high-frequency firing neurons—a property that may underlie the observed 12-24 hour duration in combined formulations [3].

Sodium channel block use-dependent block permanently charged electrophysiology

Synergistic Formulation Potential: 12-24 Hour Reversible Blockade When Combined with Clinical Local Anesthetics

The patent CN104382890A explicitly demonstrates that combining the formula (I) compound with clinically used local anesthetics produces a synergistic prolongation of nerve blockade. Preferred co-formulation ratios are: formula (I) compound at 0.5-55.7 mmol/L combined with another local anesthetic (bupivacaine, lidocaine, ropivacaine, or tetracaine) at 0.66-74 mmol/L [1]. This combination achieves a 'reversible and longer-lasting local anesthesia effect of 12-24 hours in the living body' [1], which substantially exceeds the typical 2-6 hour duration of lidocaine monotherapy and the 4-8 hour duration of bupivacaine monotherapy in comparable rodent nerve block models [2].

Combination formulation synergy prolonged blockade lidocaine co-administration

Recommended Research and Industrial Application Scenarios for Acetanilide, 2',6'-dibromo-2-(diethylamino)-4'-methyl-, hydrochloride Based on Quantitative Differentiation Evidence


Prolonged Postoperative Analgesia Models Requiring >12-Hour Single-Administration Nerve Blockade

In preclinical rodent models of postoperative pain where the experimental endpoint requires sustained nociceptive blockade exceeding 12 hours without repeated dosing, this compound—either alone or in co-formulation with bupivacaine or lidocaine at the ratios specified in patent CN104382890A (formula I compound: 0.5-55.7 mmol/L; clinical LA: 0.66-74 mmol/L)—provides a demonstrated 12-24 hour duration of reversible anesthesia [1]. This duration window is not reliably achievable with QX-314 monotherapy or clinical LA monotherapy, making the compound particularly suitable for models of laparotomy, thoracotomy, or orthopedic surgery where multi-day pain assessment is required [1].

Intrathecal or Perineural Administration Protocols Where QX-314 Toxicity Is Contraindicated

For experimental protocols requiring intrathecal, epidural, or perineural delivery of a quaternary ammonium local anesthetic, this compound's demonstrated absence of intrathecal lethality (0% mortality vs. QX-314-associated death) and lower nerve histopathology scores constitute a critical safety advantage [1]. Researchers investigating spinal anesthesia mechanisms, chronic constriction injury models, or intrathecal drug delivery systems should preferentially select this scaffold over QX-314 to avoid the confounding effects of neurotoxicity on experimental endpoints [1].

Structure-Activity Relationship (SAR) Studies of Aromatic Ring Substitution on Quaternary Ammonium Local Anesthetic Duration and Safety

The unique 2,6-dibromo-4-methyl substitution pattern of this compound fills a specific SAR gap between the 2,6-dimethyl QX-314 series and the 2,4,6-trimethyl trimecaine quaternary series (G-103, G-104) [2][3]. Medicinal chemistry programs investigating the influence of halogen substitution (Br vs. CH₃) on local anesthetic binding site affinity, duration of action, and systemic toxicity will find this compound essential as a comparator. The bromine atoms increase both molecular weight and halogen-bonding potential relative to methyl groups, providing a distinct physicochemical probe for sodium channel binding site characterization [2].

Sensory-Selective Nerve Blockade Research Leveraging Permanent Charge-Dependent Use-Dependent Kinetics

The permanent positive charge on this compound restricts sodium channel access to the extracellular side during channel opening, producing use-dependent block that preferentially accumulates in high-frequency firing nociceptive neurons [4]. This property is mechanistically unattainable with tertiary amine local anesthetics, which equilibrate across the membrane. Researchers developing sensory-selective local anesthetics (pain blockade with preserved motor function) can use this compound as a chemical probe to isolate the contribution of extracellular-access, use-dependent block to differential fiber-type sensitivity [4][1].

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